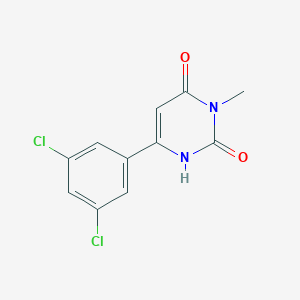![molecular formula C12H11ClN2O2 B1484183 6-[(4-Chlorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098140-27-1](/img/structure/B1484183.png)
6-[(4-Chlorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
6-[(4-Chlorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a synthetic organic compound that has been studied for its potential applications in scientific research. It is a small molecule with a molecular weight of 269.6 g/mol, and is composed of a six-membered ring with an oxygen atom and two nitrogen atoms, as well as a chlorophenylmethyl group. This compound has been studied for its potential use in the synthesis of other compounds and its potential applications in the fields of biochemistry and physiology.
Scientific Research Applications
Synthesis and Antimicrobial Properties : Compounds similar to 6-[(4-Chlorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione have been synthesized and evaluated for antimicrobial activities. Specifically, derivatives of 1,2,3,4-tetrahydropyrimidine demonstrated significant inhibition against bacterial and fungal growth, indicating potential applications in developing new antimicrobial agents (Akbari et al., 2008).
Chemical Properties and Reactions : Research into the chemical properties and reactions of similar compounds has revealed intricate behaviors and potential for forming various derivatives. These studies help in understanding the substance's chemical versatility and potential applications in various fields, including material science and pharmaceutical development (Rubinov et al., 2008).
Crystal Structure and Molecular Interactions : The study of the crystal structure of related compounds provides insights into their molecular interactions, which is crucial for understanding their stability and reactivity. This knowledge can be applied in the design of new compounds with desired physical and chemical properties (Li et al., 2005).
Ring Cleavage Reactions and Derivatives Formation : The ability of tetrahydropyrimidine derivatives to undergo ring cleavage reactions under certain conditions to form various other compounds highlights their chemical reactivity and potential for synthesis of complex molecules. This property could be utilized in synthetic chemistry and drug development (Kinoshita et al., 1989).
Pharmacological Potential as Calcium Channel Blockers : Certain dihydropyrimidines exhibit structural features similar to calcium channel blockers, indicating potential pharmacological applications. Their conformational properties and molecular interactions in crystal structures may guide the development of novel therapeutics (Ravikumar & Sridhar, 2005).
properties
IUPAC Name |
6-[(4-chlorophenyl)methyl]-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-15-11(16)7-10(14-12(15)17)6-8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTIRFQTEFTOOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



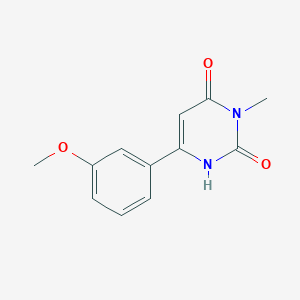
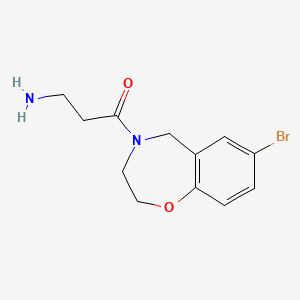
![2-Chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]butan-1-one](/img/structure/B1484105.png)

![6-[(4-Fluorophenoxy)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1484110.png)
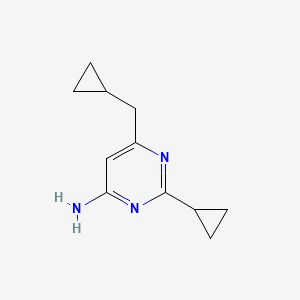
![6-{Bicyclo[2.2.1]hept-5-en-2-yl}-2-cyclopropylpyrimidin-4-amine](/img/structure/B1484112.png)


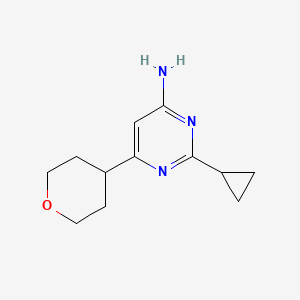

![6-[(4-Bromophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484120.png)
